molecular formula C36H46CaO6S2 B12666955 Calcium bis(di(tert-butyl)naphthalenesulphonate) CAS No. 85614-29-5

Calcium bis(di(tert-butyl)naphthalenesulphonate)

Cat. No.: B12666955
CAS No.: 85614-29-5
M. Wt: 679.0 g/mol
InChI Key: ZMZJSSHWIFTNKO-UHFFFAOYSA-L
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Description

Calcium bis(di(tert-butyl)naphthalenesulphonate) is a chemical compound with the molecular formula C36H46CaO6S2 and a molecular weight of 678.95484 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups attached to a naphthalenesulphonate moiety, coordinated with a calcium ion. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium bis(di(tert-butyl)naphthalenesulphonate) typically involves the reaction of di(tert-butyl)naphthalenesulphonic acid with a calcium salt, such as calcium chloride. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of calcium bis(di(tert-butyl)naphthalenesulphonate) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Calcium bis(di(tert-butyl)naphthalenesulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium bis(di(tert-butyl)naphthalenesulphonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of calcium bis(di(tert-butyl)naphthalenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It can also interact with biological macromolecules, such as proteins and nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Calcium bis(di(tert-butyl)benzenesulphonate): Similar structure but with a benzene ring instead of a naphthalene ring.

    Calcium bis(di(tert-butyl)toluenesulphonate): Contains a toluene ring, differing in the position of the tert-butyl groups.

Uniqueness

Calcium bis(di(tert-butyl)naphthalenesulphonate) is unique due to its naphthalene ring structure, which provides distinct chemical properties compared to its benzene and toluene analogs. This uniqueness makes it particularly useful in specific applications where the naphthalene ring’s electronic and steric effects are advantageous .

Properties

CAS No.

85614-29-5

Molecular Formula

C36H46CaO6S2

Molecular Weight

679.0 g/mol

IUPAC Name

calcium;2,3-ditert-butylnaphthalene-1-sulfonate

InChI

InChI=1S/2C18H24O3S.Ca/c2*1-17(2,3)14-11-12-9-7-8-10-13(12)16(22(19,20)21)15(14)18(4,5)6;/h2*7-11H,1-6H3,(H,19,20,21);/q;;+2/p-2

InChI Key

ZMZJSSHWIFTNKO-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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